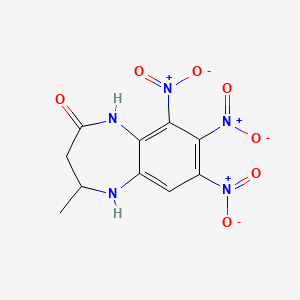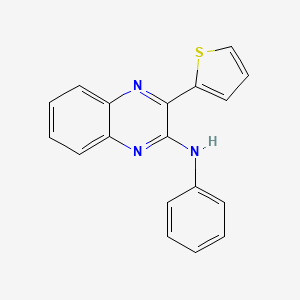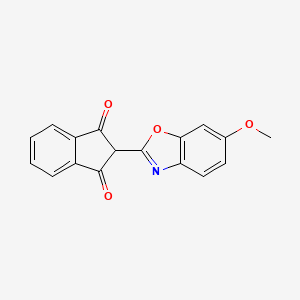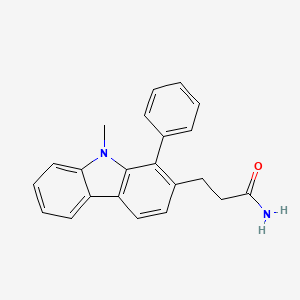
4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core with multiple nitro groups and a methyl substitution. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system depressants. the specific properties and applications of this compound extend beyond traditional uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core through a cyclization reaction. Subsequent nitration steps introduce the nitro groups at specific positions on the benzodiazepine ring. The methyl group is introduced via alkylation reactions. Common reagents used in these steps include nitric acid for nitration and methyl iodide for alkylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be employed to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different pharmacological properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as explosives or dyes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The nitro groups may also contribute to the compound’s reactivity and interactions with other molecular pathways.
Comparación Con Compuestos Similares
Diazepam: A well-known benzodiazepine with sedative properties.
Nitrazepam: Another benzodiazepine with similar nitro substitutions.
Clonazepam: A benzodiazepine used for its anticonvulsant properties.
Uniqueness: 4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its multiple nitro groups and methyl substitution, which may confer distinct chemical and pharmacological properties compared to other benzodiazepines. These structural differences can lead to variations in potency, duration of action, and specific therapeutic applications.
Propiedades
Número CAS |
835618-49-0 |
|---|---|
Fórmula molecular |
C10H9N5O7 |
Peso molecular |
311.21 g/mol |
Nombre IUPAC |
2-methyl-6,7,8-trinitro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C10H9N5O7/c1-4-2-7(16)12-8-5(11-4)3-6(13(17)18)9(14(19)20)10(8)15(21)22/h3-4,11H,2H2,1H3,(H,12,16) |
Clave InChI |
GEDRINGIGBPDPX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)NC2=C(C(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)

![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)


![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)



![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
